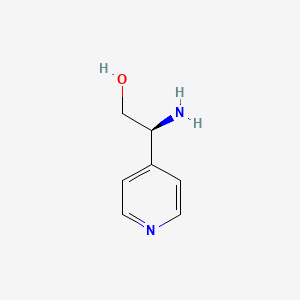

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMMGJHWLZID-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chiral Pyridine Amino Alcohol Building Blocks for Drug Discovery

Executive Summary

Chiral pyridine amino alcohols represent a convergence of two "privileged" chemical spaces: the pyridine heterocycle, ubiquitous in FDA-approved therapeutics for its pharmacokinetic-modulating properties, and the 1,2- or 1,3-amino alcohol motif, a versatile chelating scaffold essential for asymmetric induction. This guide analyzes the structural utility of these building blocks, detailing their synthesis, their role as ligands in enantioselective catalysis, and their direct incorporation into active pharmaceutical ingredients (APIs) to modulate solubility and target binding.

Structural Significance & Physicochemical Logic

The value of chiral pyridine amino alcohols lies in their dual functionality. In drug design, they serve as high-value fragments; in process chemistry, they act as tunable ligands.

The Pyridine Core (Pharmacokinetic Modulator)

-

Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) provides a handle for salt formation, significantly improving aqueous solubility compared to carbocyclic analogs.

-

Hydrogen Bonding: Acts as a hydrogen bond acceptor (HBA), critical for interacting with serine/threonine residues in kinase active sites.

-

Metabolic Stability: Unlike electron-rich rings (e.g., furan), the electron-deficient pyridine ring is generally resistant to oxidative metabolism, though susceptible to N-oxidation.

The Amino Alcohol Motif (Chiral Director)[1]

-

Chelation: The N–O distance in 1,2-amino alcohols is ideal for forming rigid 5-membered chelate rings with transition metals (Zn, Cu, Ru), locking the conformation necessary for stereotransfer.

-

H-Bonding Donor/Acceptor: In a drug context, the hydroxyl group acts as an H-bond donor (HBD) while the amine can be protonated or act as an acceptor, creating a specific pharmacophore vector.

Synthetic Routes to Chiral Pyridine Amino Alcohols[2]

To utilize these blocks, one must first access them with high enantiomeric excess (>99% ee). We prioritize three routes based on scalability and cost-efficiency.

Table 1: Comparative Synthetic Strategies

| Strategy | Key Reagents | Scalability | Typical % ee | Mechanism Note |

| Asymmetric Transfer Hydrogenation (ATH) | Ru-TsDPEN, HCOOH/TEA | High (Kg scale) | 95-99% | Dynamic Kinetic Resolution (DKR) possible for racemic ketones. |

| Chiral Pool Manipulation | (S)-Nicotine, Amino Acids | Medium | >99% | Limited structural diversity; dependent on starting material availability. |

| Enzymatic Reduction | KREDs (Ketoreductases) | High (Industrial) | >99.9% | Requires cofactor recycling (NADPH); highly specific. |

| Asymmetric Addition | Et2Zn, Chiral Ligand | Low (Discovery) | 85-95% | Good for generating libraries of derivatives. |

Preferred Route: Asymmetric Transfer Hydrogenation (ATH)

For generating 1-(pyridin-2-yl)ethanol derivatives (a common scaffold), ATH is the industry standard due to the absence of high-pressure hydrogen gas and the robustness of Ruthenium catalysts.

Reaction: 2-Acetylpyridine + HCOOH/TEA

Application A: Asymmetric Catalysis (Ligand Design)

The most authoritative application of these building blocks is their use as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes. This reaction is the benchmark for validating the "chiral efficacy" of a new amino alcohol.

Mechanistic Insight: The "Chelate Effect"

The reaction proceeds via a bimetallic transition state (Zimmerman-Traxler model). The pyridine nitrogen and the alkoxide oxygen bind to the Zinc atom, forming a rigid bicyclic system. This rigidity forces the incoming nucleophile (ethyl group) to attack the aldehyde from a specific face (Re or Si), resulting in high enantioselectivity.

Visualization: Catalytic Cycle & Transition State

The following diagram illustrates the mechanistic pathway, highlighting the crucial bimetallic transition state.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using a pyridine amino alcohol ligand. Note the regeneration of the ligand.

Application B: Medicinal Chemistry (Fragment-Based Design)

Beyond catalysis, these molecules are incorporated directly into drugs.[1] The 2-amino-1-(pyridin-2-yl)ethanol scaffold is a bioisostere for phenyl-ethanolamines (common in beta-blockers) but with improved water solubility.

Case Study: Crizotinib & Homologs

While Crizotinib utilizes a chiral amine, the synthetic logic remains relevant. The introduction of the pyridine ring adjacent to the chiral center in similar kinase inhibitors serves to:

-

Lock Conformation: The pyridine ring restricts rotation around the C-C bond via intramolecular H-bonding (N...H-O), pre-organizing the molecule for receptor binding.

-

Solubility: The pyridine nitrogen provides a protonation site (pKa ~5) that is ionized in the stomach (pH 1-2) but neutral in blood plasma (pH 7.4), aiding oral bioavailability.

Experimental Protocol: Self-Validating Synthesis & Application

This protocol describes the synthesis of a model chiral ligand, (S)-1-(pyridin-2-yl)-2-(dimethylamino)ethanol , and its validation via the enantioselective alkylation of benzaldehyde.

Step 1: Synthesis of the Ligand (Mannich-Reduction Sequence)

Note: This route uses a Mannich reaction followed by asymmetric reduction, ensuring high diversity.

-

Mannich Reaction:

-

Reagents: 2-Acetylpyridine (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.2 eq), Conc. HCl (cat.), Ethanol.

-

Procedure: Reflux 2-acetylpyridine with paraformaldehyde and amine salt in ethanol for 12h.

-

Workup: Remove solvent, basify with NaOH, extract with DCM.

-

Product: 3-(dimethylamino)-1-(pyridin-2-yl)propan-1-one.

-

-

Asymmetric Transfer Hydrogenation (ATH):

-

Reagents: Mannich base (from step 1), RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%), HCOOH/TEA (5:2 azeotrope).

-

Procedure: Stir at 25°C in DCM for 14h. Monitor consumption of ketone by TLC.

-

Validation (Self-Check): The reaction is complete when the carbonyl peak (1690 cm-1) disappears in IR.

-

Purification: Silica gel chromatography (MeOH/DCM).

-

Step 2: Validation via Diethylzinc Addition (The Benchmark)

Use this protocol to verify the optical purity and catalytic activity of your synthesized block.

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Loading: Add Ligand (5 mol%) and Toluene (anhydrous).

-

Zinc Addition: Add Et2Zn (2.2 eq, 1.0M in hexanes) at 0°C. Caution: Pyrophoric.

-

Substrate: Add Benzaldehyde (1.0 eq) slowly.

-

Reaction: Stir at 0°C for 12h.

-

Quench: Add 1M HCl carefully. Extract with Et2O.

-

Analysis (Critical):

-

Yield: Isolate product.

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/IPA).

-

Success Criteria: >90% Yield, >90% ee.

-

Workflow Diagram

Caption: Step-by-step synthetic workflow for generating and validating the chiral building block.

References

-

Chelucci, G. (2006). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 250(11-12), 1435-1469. Link

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Bolm, C., et al. (2000). "Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source." Angewandte Chemie, 39(19), 3464-3466. Link

-

Wang, Z., et al. (2023). "Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis." Journal of the American Chemical Society.[2] Link

-

Merck & Co. (2015). "Process for the preparation of chiral amino alcohol intermediates." US Patent 9,120,750. Link

Sources

An In-depth Technical Guide to 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride (CAS 724463-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride, registered under CAS number 724463-81-4, is a heterocyclic compound featuring a thieno[3,2-b]pyran-2-one core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. While specific research on this particular compound is not extensively published, its structural motifs suggest potential applications in oncology and other therapeutic areas. Thiophene-fused pyranones are recognized as privileged structures in drug discovery, often exhibiting a range of biological activities. This guide provides a comprehensive overview of the available technical information, plausible synthetic routes, potential mechanisms of action based on related compounds, and commercial availability for researchers interested in exploring the therapeutic potential of this molecule.

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₅H₁₉ClN₂O₂S |

| Molecular Weight | 342.84 g/mol |

| Appearance | Likely a solid, crystalline powder |

| Solubility | The hydrochloride salt form suggests probable solubility in water and polar organic solvents like methanol and DMSO. |

| Stability | Should be stored in a cool, dry place away from light and moisture. The piperazine moiety may be susceptible to oxidation. |

| Purity | Commercially available research chemicals are typically offered at purities of ≥95%. |

Postulated Mechanism of Action: Kinase Inhibition

While the direct molecular target of 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride has not been explicitly identified in published studies, the thieno[3,2-c]pyran-4-one scaffold, a close structural analog, has been investigated for its potential as an anticancer agent.[1] Compounds with this core have demonstrated selective growth inhibition of cancer cells.[1] The general mechanism for many small molecule anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.

It is plausible that this compound functions as a kinase inhibitor. The piperazine group is a common feature in many kinase inhibitors, often serving to improve solubility and target engagement. A hypothetical mechanism could involve the compound binding to the ATP-binding pocket of a specific protein kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting a signaling pathway critical for cancer cell survival.

Caption: Postulated mechanism of action for CAS 724463-81-4 as a kinase inhibitor.

Synthesis and Manufacturing

A plausible synthetic route for 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride can be conceptualized based on established methods for the synthesis of thieno[3,2-b]pyran-2-one derivatives. A common approach is the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes.[1][2]

A potential synthetic pathway could involve the following key steps:

-

Gewald Reaction: Reaction of a suitable ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.

-

Formation of the Pyranone Ring: Cyclization of the 2-aminothiophene intermediate with a suitable reagent to construct the fused pyran-2-one ring.

-

Functionalization: Introduction of the (4-methyl-1-piperazinyl)methyl side chain at the 3-position, likely through a Mannich-type reaction or by alkylation of a suitable precursor.

-

Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, which often improves the compound's stability and solubility.

Caption: Plausible synthetic workflow for CAS 724463-81-4.

Commercial Availability and Suppliers

As a specialized research chemical, 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is not as widely available as common laboratory reagents. However, it can be sourced from a number of chemical suppliers that specialize in screening compounds and building blocks for drug discovery.

| Supplier | Website | Notes |

| Enamine | A leading provider of screening compounds and building blocks. A structurally similar compound (Z19643878) is listed in their catalog. Custom synthesis of the hydrochloride salt may be possible. | |

| Sigma-Aldrich (Merck) | Offers a vast portfolio of research chemicals. While not a stock item, custom synthesis services may be available. | |

| Other Niche Suppliers | Various | Several smaller chemical suppliers specializing in novel heterocyclic compounds may also offer this product or be able to synthesize it on request. |

Experimental Protocols: Procurement and Quality Control

For researchers acquiring this compound, a rigorous quality control process is essential to ensure the validity of experimental results.

Procurement Workflow:

-

Identify Potential Suppliers: Utilize chemical search engines and supplier catalogs.

-

Request Quotation and Lead Time: Inquire about purity, available analytical data (e.g., Certificate of Analysis), and delivery timelines.

-

Evaluate Supplier Reputation: Consider factors such as ISO certification, customer reviews, and published citations of their products.

-

Place Order and Await Delivery: Ensure proper shipping and storage conditions are communicated.

In-house Quality Control Protocol:

-

Visual Inspection: Check for the expected physical appearance (e.g., color, crystallinity).

-

Solubility Test: Confirm solubility in appropriate solvents as per the supplier's datasheet or inferred properties.

-

Structural Confirmation (NMR Spectroscopy):

-

Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of key structural features: the methyl group, the piperazine ring protons, the thienopyran core protons, and the correct integration ratios.

-

-

Purity Assessment (LC-MS):

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

-

Inject a solution of the compound and analyze the chromatogram for the presence of impurities.

-

Use the mass spectrometer to confirm the molecular weight of the main peak, which should correspond to the free base of the compound.

-

-

Documentation: Record all analytical data and compare it with the supplier's Certificate of Analysis.

Caption: Workflow for in-house quality control of procured CAS 724463-81-4.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is not widely available. However, based on the constituent functional groups, particularly the piperazine moiety, standard laboratory safety precautions should be observed. Piperazine itself can be corrosive and an irritant.[3][4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is a research chemical with potential for further investigation, particularly in the field of oncology. While detailed public data is limited, its structural features suggest it may act as a kinase inhibitor. This guide provides a framework for researchers to understand its inferred properties, potential synthesis, and the necessary steps for procurement and quality control. Further experimental studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

-

Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. [Link]

Sources

- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Applications of pyridine-substituted chiral beta-amino alcohols

Technical Guide: Applications of Pyridine-Substituted Chiral -Amino Alcohols in Asymmetric Catalysis

Executive Summary

Pyridine-substituted chiral

This guide details the operational frameworks for deploying these ligands in two high-value transformations: enantioselective organozinc additions and the asymmetric Henry reaction . It moves beyond basic procedures to address the mechanistic causality required for industrial optimization.

Part 1: Ligand Architecture & Design Logic

The Pyridine Advantage

The substitution of a phenyl ring with a pyridine moiety in

-

Electronic Modulation: The electron-deficient nature of pyridine (compared to benzene) increases the Lewis acidity of the coordinated metal (typically Zn(II), Cu(II), or Ru(II)), often accelerating reaction rates.

-

Secondary Coordination: The pyridine nitrogen (

) acts as an anchoring point, reducing conformational flexibility in the transition state (TS).

Structural Paradigm

The general scaffold consists of a chiral backbone (often derived from the chiral pool, such as amino acids or terpenes) linking a tertiary amino group and a secondary/tertiary alcohol, with the pyridine ring attached at the carbinol carbon.

Figure 1: Structural logic of pyridine-substituted

Part 2: The Gold Standard – Asymmetric Alkylation of Aldehydes

The enantioselective addition of diethylzinc (

Mechanistic Insight (The "Pyridine-Noyori" Cycle)

The reaction does not proceed via a simple monomeric species. It involves the formation of a heterobimetallic transition state where the ligand bridges two zinc atoms. The pyridine nitrogen coordinates to the catalytic zinc, enhancing the Lewis acidity at the aldehyde activation site.

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Standardized Protocol

Objective: Synthesis of (R)-1-phenylpropan-1-ol from benzaldehyde. Ligand: (S)-1-(pyridin-2-yl)-2-(dimethylamino)ethanol (5 mol%).

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]

-

Ligand: 5 mol% relative to aldehyde.

-

Solvent: Toluene (anhydrous, degassed). Note: Hexane is often used, but Toluene frequently yields higher ee% with pyridine ligands due to

-stacking interactions. -

Diethylzinc (

): 1.0 M solution in hexane (2.2 equivalents). -

Aldehyde: 1.0 equivalent (freshly distilled).

Step-by-Step Workflow

-

Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

-

Catalyst Formation: Charge the flask with the Ligand (0.05 mmol) and anhydrous Toluene (2 mL).

-

Zinc Addition: Add

(2.2 mmol, 2.2 mL) dropwise at 0°C.-

Observation: Ethane gas evolution will occur. Allow to stir for 20 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. This ensures formation of the active zinc-alkoxide species.

-

-

Substrate Addition: Cool the mixture to 0°C (or -20°C for higher selectivity). Add the Aldehyde (1.0 mmol) slowly over 10 minutes.

-

Reaction: Stir at the set temperature for 6–12 hours. Monitor conversion by TLC or GC.

-

Quench: Carefully add saturated

solution (5 mL) at 0°C. Caution: Vigorous reaction. -

Workup: Extract with

(3x), wash combined organics with brine, dry over -

Purification: Flash chromatography (SiO2, Hexane/EtOAc).

Performance Data (Comparative)

| Substrate | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Benzaldehyde | Phenyl-backbone (Ephedrine) | Hexane | 0 | 85 | 78 | [1] |

| Benzaldehyde | Pyridine-backbone | Toluene | 0 | 96 | 94 | [2] |

| p-Cl-Benzaldehyde | Pyridine-backbone | Toluene | -20 | 92 | 91 | [2] |

| Cyclohexanecarbaldehyde | Pyridine-backbone | Toluene | 0 | 88 | 85 | [2] |

Table 1: Comparison of pyridine-substituted ligands vs. traditional phenyl-based ligands. Note the improved ee% attributed to the pyridine directing effect.

Part 3: Advanced Application – Asymmetric Henry Reaction (Nitroaldol)

While organozinc addition is the primary application, these ligands are increasingly used in Copper(II)-catalyzed Henry reactions to synthesize chiral

Protocol: Cu(II)-Catalyzed Henry Reaction

Objective: Reaction of nitromethane with o-anisaldehyde.

-

Complexation: In a vial, mix

(10 mol%) and the Pyridine-Amino Alcohol Ligand (11 mol%) in Ethanol (EtOH). Stir for 1 hour to form a deep blue complex. -

Reactants: Add nitromethane (10 equiv) and the aldehyde (1.0 equiv).

-

Conditions: Stir at 0°C for 24–48 hours.

-

Workup: Evaporate volatiles, filter through a silica plug, and purify.

-

Result: Typical yields 80–90% with ee values ranging from 85–95% depending on the steric bulk of the ligand's amine group.

Part 4: Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by moisture/air. | Re-distill aldehyde; ensure |

| Low Enantioselectivity | Non-Linear Effect (Heterochiral aggregation). | Change solvent polarity (Hexane |

| Racemization | Product uncatalyzed background reaction. | Lower reaction temperature; ensure slow addition of aldehyde to maintain high catalyst:substrate ratio locally. |

| Gel Formation | Formation of insoluble Zn-aggregates. | Add additives like polytetrafluoroethylene (PTFE) or switch to highly diluted conditions. |

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.

-

Gros, P., & Fort, Y. (2002). New Chiral Amino Alcohol Ligands Incorporating a Pyridine Unit: Synthesis and Application in Enantioselective Addition of Diethylzinc to Aldehydes. European Journal of Organic Chemistry.

-

Blay, G., et al. (2005). Enantioselective Henry reaction catalyzed by Cu(II) complexes of chiral pyridine-containing amino alcohols. Tetrahedron: Asymmetry.

-

Cozzi, P. G. (2004). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.

Sources

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]

- 5. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]

- 6. Pyridines - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Reducing (S)-2-amino-2-(pyridin-4-yl)acetic acid to Amino Alcohol

Abstract

The reduction of (S)-2-amino-2-(pyridin-4-yl)acetic acid to its corresponding amino alcohol, (S)-2-amino-2-(pyridin-4-yl)ethanol , presents unique chemoselective challenges. Unlike aliphatic amino acids, the presence of the pyridine ring introduces two complications: (1) the potential for N-coordination with electrophilic reducing agents (boranes), forming stable complexes that complicate workup, and (2) the increased acidity of the

Scientific Foundation & Mechanism

The Choice of Reducing System

While LiAlH

-

Chemoselectivity: It rapidly reduces carboxylic acids to primary alcohols via an acetoxy-borohydride intermediate, leaving the pyridine ring intact.

-

Stereoretention: Under controlled temperature addition, it minimizes the risk of racemization common to phenylglycine analogs.

-

Safety: It avoids the use of commercial diborane gas or unstable BH

-THF solutions.

The "Borane Trap" Mechanism

A critical feature of this reaction is the interaction between the generated Borane (BH

-

Reaction:

-

Reduction: The carboxylic acid is reduced to a borate ester.

-

Complication: Excess BH

acts as a Lewis acid, coordinating strongly to the pyridine nitrogen (Lewis base) to form a Pyridine-Borane complex . This complex is stable to mild hydrolysis. -

Solution: The protocol requires a rigorous acidic reflux workup (6M HCl) to hydrolyze the N-B bond and liberate the free amino alcohol.

Figure 1: Reaction pathway highlighting the formation and cleavage of the Pyridine-Borane complex.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role |

| (S)-2-amino-2-(pyridin-4-yl)acetic acid | 1.0 | Substrate |

| Sodium Borohydride (NaBH | 2.5 | Hydride Source |

| Iodine (I | 1.0 | Oxidant (generates BH |

| Tetrahydrofuran (THF), Anhydrous | 10-15 vol | Solvent |

| Methanol (MeOH) | Excess | Quench |

| 6M Hydrochloric Acid (HCl) | Excess | Hydrolysis Agent |

| 20% NaOH (aq) | Excess | Neutralization |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Equipment: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Ar or N

). -

Substrate Charge: Add (S)-2-amino-2-(pyridin-4-yl)acetic acid (1.0 equiv) and NaBH

(2.5 equiv) to the flask. -

Solvent: Add anhydrous THF (10 mL per gram of substrate). The amino acid may remain as a suspension; this is normal.

-

Cooling: Cool the suspension to 0°C using an ice bath. Critical: Low temperature is essential during the initial exothermic hydrogen release.

Phase 2: In Situ Borane Generation

-

Iodine Solution: Dissolve I

(1.0 equiv) in anhydrous THF (3-5 mL per gram of I -

Addition: Add the Iodine solution dropwise to the reaction mixture over 30–45 minutes.

-

Observation: Vigorous evolution of H

gas will occur. The solution color will fade from dark brown to colorless/white as Iodine is consumed.

-

-

Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (66°C) and stir for 12–16 hours .

-

Checkpoint: The suspension should mostly dissolve or change consistency as the reduction proceeds.

-

Phase 3: Workup & Cleavage (The "Pyridine Release")

-

Quench: Cool the mixture to room temperature. Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).

-

Evaporation: Concentrate the mixture under reduced pressure to yield a white semi-solid/paste.

-

Acid Hydrolysis: Redissolve the residue in 20% KOH (or preferably 6M HCl for cleaner cleavage, followed by basification).

-

Recommended Route: Add 6M HCl (approx. 5 mL per gram of substrate) and reflux for 2 hours . This aggressive step ensures the Pyridine-Borane and Amine-Borane complexes are fully hydrolyzed.

-

-

Neutralization: Cool the acidic solution. Basify carefully with 20% NaOH (or solid KOH) to pH > 12 .

-

Note: High pH is required to ensure the amino alcohol is in the free base form and to solubilize boric acid as sodium borate.

-

Phase 4: Isolation

-

Extraction: The product is highly polar. Extract the aqueous layer multiple times (4x) with CHCl

:Isopropanol (3:1) or DCM .-

Tip: Continuous liquid-liquid extraction may be necessary for large scales.

-

-

Drying: Dry the combined organic layers over anhydrous Na

SO -

Purification: Recrystallize from Toluene or Ethyl Acetate/Hexane if necessary. Alternatively, convert to the dihydrochloride salt (using HCl/Dioxane) for easier handling and stability.

Quality Control & Troubleshooting

Analytical Specifications

-

HPLC: Chiral column (e.g., Chiralpak AD-H or OD-H) is mandatory to verify Enantiomeric Excess (ee%).

-

Target: >98% ee.

-

-

1H NMR (DMSO-d6): Look for the disappearance of the

-proton shift of the acid and appearance of the CH-

Impurity Check: Verify integration of pyridine protons to ensure no reduction to piperidine (shifts would move upfield to 1.5-3.0 ppm).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Stable Pyridine-Borane complex. | Increase duration of the HCl reflux step during workup. Ensure pH > 12 during extraction. |

| Racemization | High temp during initial addition. | Ensure Iodine addition is strictly at 0°C. Consider the "Alternative Route" below. |

| Piperidine Impurity | Over-reduction (rare with NaBH | Ensure reagents are dry; do not substitute NaBH |

High-Fidelity Alternative (If Racemization Persists)

If direct reduction yields <95% ee due to the sensitive benzylic position:

-

Protect: Convert starting material to N-Boc-(S)-2-amino-2-(pyridin-4-yl)acetic acid .

-

Activate: Form the Mixed Anhydride (Isobutyl chloroformate / NMM).

-

Reduce: Treat with NaBH

in water/THF. -

Deprotect: TFA/DCM. This 4-step route is longer but electronically stabilizes the

-center.

Visualization of Workflow

Figure 2: Operational workflow for the reduction protocol.

References

-

McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link

- Abiko, A., et al. "Rational Synthesis of Pseudo-Ephedrine and Its Derivatives." Tetrahedron Letters, vol. 33, no. 38, 1992, pp. 5517-5518. (Demonstrates stereoretention in phenylglycine analogs).

-

Kanth, J. V. B., & Periasamy, M. "Selective Reduction of Carboxylic Acids into Alcohols Using Sodium Borohydride and Iodine." Journal of Organic Chemistry, vol. 56, no. 19, 1991, pp. 5964-5965. Link

-

Couturier, M., et al. "Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Amine-Borane Complexes."[2] Organic Letters, vol. 3, no.[2][3] 3, 2001, pp. 465-467.[2][3] (Reference for stubborn borane complex cleavage). Link

Sources

Using (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol as a chiral ligand in asymmetric catalysis

Application Note: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol in Asymmetric Catalysis

Abstract

This technical guide details the application of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (CAS: 724463-81-4) as a chiral ligand in asymmetric synthesis. Unlike its carbocyclic analogue (S)-phenylglycinol, this pyridine-substituted amino alcohol offers unique electronic properties and a "self-validating" recovery mechanism via acid-base extraction. This note covers its primary utility in the enantioselective alkylation of aldehydes and Ruthenium-catalyzed transfer hydrogenation , providing step-by-step protocols, mechanistic insights, and recovery workflows.

Ligand Profile & Mechanistic Insight

Structural Properties

The ligand features a chiral center bearing a primary amine, a primary alcohol, and a 4-pyridyl moiety.

-

Coordination Mode: It acts primarily as a bidentate N,O-donor (anionic alkoxide and neutral amine) to metal centers like Zn(II), Cu(II), or Ru(II).

-

The 4-Pyridyl Advantage: Unlike 2-pyridyl analogues, the nitrogen in the 4-position is distal and cannot chelate to the same metal center to form a monomeric 5-membered ring. Instead, it acts as an electron-withdrawing group (EWG) , increasing the Lewis acidity of the metal center and the acidity of the amine protons, often enhancing catalytic turnover rates compared to phenylglycinol.

Mechanistic Pathway (Zn-Catalyzed Alkylation)

In the reaction of diethylzinc (Et₂Zn) with aldehydes, the ligand forms a dinuclear Zinc complex. The chiral environment controls the facial selectivity of the aldehyde approach.

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes. The ligand dictates the stereochemistry via a rigid transition state.

Protocol A: Enantioselective Alkylation of Aldehydes

Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde. Target Enantiomeric Excess (ee): >90% Scale: 1.0 mmol substrate

Reagents & Preparation

-

Ligand: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (5 mol%, 6.9 mg).

-

Zinc Source: Diethylzinc (1.0 M in hexanes).

-

Solvent: Toluene (Anhydrous, degassed).

-

Substrate: Benzaldehyde (Freshly distilled).

Step-by-Step Methodology

-

Catalyst Formation (The "Induction" Phase):

-

In a flame-dried Schlenk flask under Argon, dissolve the Ligand (6.9 mg, 0.05 mmol) in anhydrous Toluene (2.0 mL).

-

Cool to 0°C.

-

Add ZnEt₂ (2.2 mL, 2.2 mmol) dropwise.

-

Observation Check: Evolution of ethane gas bubbles confirms the formation of the Zinc-alkoxide species.

-

Stir at room temperature for 20 minutes to ensure complete formation of the active catalyst.

-

-

Substrate Addition:

-

Cool the mixture to 0°C (or -20°C for higher ee).

-

Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.

-

Critical Control: Slow addition prevents non-catalyzed background reaction (racemic pathway).

-

-

Reaction Monitoring:

-

Stir at 0°C for 6–12 hours.

-

TLC Monitoring: Eluent 4:1 Hexane/EtOAc. Stain with KMnO₄ (Aldehyde oxidizes instantly; Product oxidizes slowly).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NH₄Cl (5 mL) .

-

Extract with Et₂O (3 x 10 mL).

-

Note: The ligand will partition into the aqueous phase if the pH is acidic, or remain in organic if neutral. See Section 4 for Recovery.

-

-

Analysis:

-

Dry organics over MgSO₄, filter, and concentrate.

-

Chiral HPLC: Chiralcel OD-H column, 90:10 Hexane/iPrOH, 1.0 mL/min.

-

Expected Retention: (S)-isomer (major) typically elutes second depending on exact conditions.

-

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation

Objective: Reduction of Acetophenone to (S)-1-phenylethanol. Mechanism: The ligand forms a Ru-complex where the amine NH and the hydride on Ru participate in a concerted proton-hydride transfer (outer-sphere mechanism).

Reagents

-

Precursor: [Ru(p-cymene)Cl₂]₂ (2.5 mol%).

-

Ligand: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (5 mol%).

-

Base: KOH (10 mol%).

-

Hydrogen Source: Isopropanol (iPrOH) – acts as both solvent and reductant.

Methodology

-

Complexation: Mix Ru-dimer (15.3 mg) and Ligand (6.9 mg) in iPrOH (3 mL) at 80°C for 1 hour under Argon. Solution turns deep orange/red.

-

Catalysis: Add Acetophenone (1.0 mmol) followed by KOH (0.1 M in iPrOH, 1.0 mL).

-

Reaction: Stir at room temperature. Monitor by GC-FID or TLC.

-

Completion: Usually complete within 2–4 hours.

-

Workup: Filter through a short pad of silica to remove the metal complex. Evaporate solvent.

Ligand Recovery Protocol (Self-Validating System)

A major economic advantage of the 4-pyridyl ligand over phenylglycinol is the ease of separation from the product alcohol using the basicity of the pyridine ring.

Figure 2: Acid-Base extraction workflow for recovering the pyridyl-amino alcohol ligand.

Validation Step:

-

Weigh the recovered ligand.[1]

-

Check purity via ¹H NMR (DMSO-d₆).

-

Success Criteria: >85% mass recovery and >95% purity by NMR.

Data Summary & Performance Metrics

| Parameter | Protocol A (Zn-Alkylation) | Protocol B (Ru-Transfer Hydrog.) |

| Substrate Scope | Aromatic & Aliphatic Aldehydes | Aryl-Alkyl Ketones |

| Typical Yield | 85 – 98% | 90 – 99% |

| Typical ee | 88 – 96% (S) | 85 – 95% (S) |

| Reaction Time | 6 – 12 Hours | 1 – 4 Hours |

| Temp | 0°C | 25°C |

| Ligand Recovery | Excellent (via Acid Extraction) | Moderate (Metal leaching possible) |

References

-

Ligand Synthesis & Properties

- ChemicalBook. (2023). (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol Properties and CAS 724463-81-4.

-

General Methodology for Amino Alcohol Catalysis

- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes.

-

Pyridyl-Alcohol Ligands in Catalysis

- Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis.Coordination Chemistry Reviews, 257(13-14), 1887-1932. (Provides context on the utility of the pyridine moiety).

-

Ruthenium Transfer Hydrogenation Context

- Zassinovich, G., Mestroni, G., & Gladinali, S. (1992). Asymmetric Hydrogen Transfer Reactions Catalyzed by Transition Metal Complexes.Chemical Reviews, 92(5), 1051–1069.

Sources

Reductive amination conditions for pyridine-based amino alcohols

Application Note: Optimized Reductive Amination Protocols for Pyridine-Based Amino Alcohols

Executive Summary

The reductive amination of pyridine-based aldehydes with amino alcohols presents a unique set of chemo-selective challenges. Unlike standard aliphatic couplings, this reaction matrix is complicated by two competing factors: (1) The "Oxazolidine Trap," where the amino alcohol cyclizes with the aldehyde to form a stable 5- or 6-membered ring rather than the required imine; and (2) Pyridine Electronics , where the basic nitrogen can poison heterogeneous catalysts or alter the pH-dependent stability of the iminium intermediate.

This guide provides three validated protocols (Method A, B, and C) to navigate these challenges, ensuring high yield and minimizing side reactions such as over-alkylation or oxazolidine stagnation.

Mechanistic Insight: The "Oxazolidine Trap"

In standard reductive amination, an aldehyde and amine condense to form a hemiaminal, which dehydrates to an imine. However, when using amino alcohols , the hydroxyl group acts as an intramolecular nucleophile.

-

The Problem: The hemiaminal often cyclizes to form a stable oxazolidine (for 1,2-amino alcohols) or tetrahydro-1,3-oxazine (for 1,3-amino alcohols).

-

The Consequence: Borohydride reagents (e.g., STAB) reduce imines, not oxazolidines. If the equilibrium favors the cyclic oxazolidine, the reaction stalls.

-

The Solution: We must shift the equilibrium toward the open-chain imine using specific Lewis acids (Ti(OiPr)₄) or protic activation (AcOH).

Figure 1: The kinetic competition between productive imine formation and the parasitic oxazolidine trap.

Method Selection Matrix

Before starting, select the protocol based on your specific substrate constraints.

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Detailed Protocols

Method A: The "Gold Standard" (STAB)

Best for: Unhindered pyridine aldehydes and primary amino alcohols.

Reagents:

-

Glacial Acetic Acid (AcOH)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Rationale: STAB is mild and selective for imines over aldehydes.[3] The addition of AcOH is critical for pyridine substrates; it buffers the basic pyridine nitrogen and catalyzes the dehydration of the hemiaminal, pushing the equilibrium away from the oxazolidine trap [1].

Protocol:

-

Dissolution: In a dry flask under N₂, dissolve the pyridine aldehyde (1.0 equiv) and amino alcohol (1.05 equiv) in DCE (0.2 M concentration).

-

Imine Formation: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Do not skip this wait time. It allows the imine/oxazolidine equilibrium to establish.

-

-

Reduction: Cool to 0°C. Add STAB (1.4–1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (look for disappearance of imine mass).

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Note: Gas evolution (CO₂) will occur.

-

-

Workup: Extract with DCM (x3). Wash combined organics with brine.[4][5] Dry over Na₂SO₄.[4]

Method B: The "Scavenger" (Titanium Isopropoxide)

Best for: Hindered pyridines, secondary amines, or persistent oxazolidine formation.

Reagents:

-

Titanium(IV) Isopropoxide [Ti(OiPr)₄]

Rationale: Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger .[6] By chemically removing water, it forces the dehydration of the hemiaminal/oxazolidine to the imine species [2].

Protocol:

-

Complexation: In a dry flask under N₂, combine pyridine aldehyde (1.0 equiv) and amino alcohol (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

-

Optional: If the mixture is too viscous, add a minimal amount of dry THF.

-

-

Stirring: Stir at RT for 4–8 hours (or overnight).

-

Observation: The solution often turns yellow/orange, indicating titanate-imine complex formation.

-

-

Dilution: Dilute the mixture with anhydrous MeOH (to ~0.3 M).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

-

Caution: Exothermic reaction with vigorous bubbling.

-

-

Quench (The "Titanium Emulsion" Fix):

-

Add 1N NaOH or water dropwise until a white precipitate forms.

-

Dilute with EtOAc.

-

Crucial Step: Filter the slurry through a pad of Celite to remove titanium salts.

-

-

Workup: Concentrate the filtrate and purify via column chromatography.

Method C: Catalytic Hydrogenation (Scale-Up)

Best for: Large scale (>50g) where boron waste is prohibitive.

Reagents:

-

Catalyst: 5% Pd/C or Pt/C (sulfided)

-

Hydrogen Source: H₂ gas (1–5 bar)

-

Solvent: MeOH or EtOH with HCl/AcOH

Rationale: Pyridine nitrogens can poison Pd catalysts by coordinating strongly to the metal surface. Running the reaction in acidic media (protonating the pyridine) prevents this poisoning [3].

Protocol:

-

Preparation: Dissolve pyridine aldehyde (1.0 equiv) and amino alcohol (1.0 equiv) in MeOH.

-

Acidification: Add concentrated HCl (1.0 equiv) or AcOH (5–10% v/v).

-

Target: pH < 4.[2] This ensures the pyridine is protonated (Py-H⁺).

-

-

Catalyst Loading: Add 5% Pd/C (10 wt% loading) under Argon.

-

Hydrogenation: Purge with H₂ and stir under 3 bar (45 psi) pressure at RT.

-

Monitoring: Monitor closely. Prolonged reaction times can lead to the reduction of the pyridine ring itself (forming piperidine).

-

Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃ before extraction.

Comparative Data & Troubleshooting

| Feature | Method A (STAB) | Method B (Ti-mediated) | Method C (H₂/Pd) |

| Imine Conversion | Good (Equilibrium driven) | Excellent (Water removed) | Moderate |

| Steric Tolerance | Moderate | High | Low |

| Oxazolidine Risk | Moderate | Low (Ti breaks complex) | Moderate |

| Scaleability | Moderate (Boron waste) | Low (Ti waste) | High |

| Pyridine Compat. | Excellent (w/ AcOH) | Good | Poor (unless acidic) |

Common Failure Modes:

-

Low Yield (Method A): Likely stuck at the oxazolidine stage. Switch to Method B to force dehydration.

-

No Reaction (Method C): Catalyst poisoning. Ensure the solvent is acidic enough to protonate the pyridine nitrogen.

-

Over-alkylation (Dialkylation): Use a stepwise approach (pre-form imine, then reduce) rather than "one-pot" mixing.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][10][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[5][6][7][8][14] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for catalyst poisoning mechanisms in heterocyclic chemistry).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 6. designer-drug.com [designer-drug.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Application Note: Protecting Group Strategies for (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Abstract

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a primary amine, a primary alcohol, and a pyridine ring, presents a significant challenge for selective chemical modification. Achieving desired regioselectivity and preventing unwanted side reactions necessitates a robust and well-designed protecting group strategy. This technical guide provides a comprehensive overview of strategies for the selective protection of the primary amine and hydroxyl groups, with special consideration for the electronic influence and potential reactivity of the pyridine nitrogen. We present detailed, field-proven protocols for the introduction and removal of common protecting groups, a comparative analysis of their stability, and a discussion on developing orthogonal schemes for sequential functionalization.

Introduction: The Synthetic Challenge

The synthetic utility of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is directly linked to the ability to selectively functionalize its primary amine and primary alcohol. The primary amine is a potent nucleophile, while the primary alcohol can be derivatized to introduce a variety of functionalities. However, the presence of three potentially reactive sites—the aliphatic amine, the alcohol, and the pyridine nitrogen—complicates straightforward synthesis.

Key Synthetic Hurdles:

-

Chemoselectivity: The primary amine is significantly more nucleophilic than the pyridine nitrogen, yet the latter can be alkylated or acylated under certain conditions, leading to undesired byproducts.

-

Regioselectivity: Distinguishing between the primary amine and the primary alcohol is crucial for targeted synthesis.

-

Orthogonality: For multi-step syntheses, it is often essential to employ protecting groups that can be removed under distinct, non-interfering conditions.[1][2][3] This allows for the sequential deprotection and modification of each functional group.[2]

This guide will address these challenges by providing detailed protocols and strategic insights into the selection and application of appropriate protecting groups.

Protection of the Primary Amine

Protecting the primary amine is typically the first consideration due to its high nucleophilicity. Carbamates are the most common class of amine protecting groups, offering a balance of stability and ease of removal.[4][5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its stability to a wide range of non-acidic conditions. It is removed under mild acidic conditions, which often leave other protecting groups, such as benzyl ethers or silyl ethers, intact.[6]

Rationale: The Boc group is ideal for strategies where subsequent steps involve basic conditions, organometallic reagents, or nucleophiles.[6] Its removal with acids like trifluoroacetic acid (TFA) is clean, often producing volatile byproducts (isobutylene and CO₂).[4]

Protocol 2.1: N-Boc Protection

-

Setup: In a round-bottom flask, dissolve (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (1.0 equiv.) in a 1:1 mixture of Dichloromethane (DCM) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv.) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, (S)-tert-butyl (1-hydroxy-2-(pyridin-4-yl)ethyl)carbamate, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used amine protecting group, known for its robustness.[7] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[4][7]

Rationale: The Cbz group is an excellent choice when acid-labile protecting groups (like Boc or silyl ethers) are present elsewhere in the molecule or when subsequent reaction steps require strong acids.[7][8] Its removal via hydrogenolysis is exceptionally mild and clean, yielding the free amine and volatile byproducts (toluene and CO₂).[7]

Protocol 2.2: N-Cbz Protection (Schotten-Baumann Conditions)

-

Setup: Dissolve (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (1.0 equiv.) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) (2.2 equiv.). Cool the solution to 0 °C.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.[7] Monitor progress by TLC.

-

Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[7] Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield (S)-benzyl (1-hydroxy-2-(pyridin-4-yl)ethyl)carbamate. Purify by chromatography if needed.

| Protecting Group | Reagents | Cleavage Conditions | Orthogonality |

| Boc | Boc₂O, NaHCO₃ | TFA/DCM or HCl in Dioxane | Stable to base and hydrogenolysis |

| Cbz | Cbz-Cl, Na₂CO₃ | H₂, Pd/C | Stable to acid and base |

Protection of the Primary Alcohol

With the amine protected, the primary alcohol can be selectively functionalized. Silyl ethers are a common choice for alcohol protection due to their versatile stability and tunable cleavage conditions.[9]

tert-Butyldimethylsilyl (TBDMS or TBS) Group

The TBDMS group is widely used for protecting primary alcohols due to its steric bulk, which often allows for selective protection of primary over secondary alcohols.[9] It is stable to a wide range of conditions but is readily cleaved by fluoride ion sources.[10]

Rationale: The TBDMS group is compatible with both Boc (acid-labile) and Cbz (hydrogenolysis-labile) protected amines, forming the basis of a powerful orthogonal strategy.[11] Its removal with reagents like tetrabutylammonium fluoride (TBAF) is highly selective and occurs under mild, neutral conditions.[3][11]

Protocol 3.1: O-TBDMS Protection

-

Setup: To a solution of the N-protected amino alcohol (e.g., N-Boc derivative) (1.0 equiv.) in anhydrous DCM, add imidazole (2.5 equiv.).

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) portion-wise at room temperature.

-

Reaction: Stir the mixture for 12-16 hours at room temperature. Monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the fully protected product.

| Protecting Group | Reagents | Cleavage Conditions | Key Advantages |

| TBDMS | TBDMS-Cl, Imidazole | TBAF in THF; or mild acid (e.g., cat. AcCl in MeOH[11]) | High selectivity for primary alcohols; Orthogonal to Cbz and Fmoc |

Orthogonal Protecting Group Strategies

The true power of protecting group chemistry lies in the ability to remove one group selectively in the presence of others.[2][3] This "orthogonal" approach is fundamental for the sequential synthesis of complex molecules.[2][12] For (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, a common and effective orthogonal strategy involves the use of N-Boc and O-TBDMS protection.

Workflow: Selective Functionalization

This strategy allows for three distinct modes of selective deprotection and subsequent functionalization, starting from the doubly protected intermediate, (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-2-(pyridin-4-yl)ethyl)carbamate.

Caption: Orthogonal protection and deprotection workflow.

-

Path A (Amine Functionalization): Selective removal of the Boc group with TFA yields the free amine, leaving the TBDMS-protected alcohol intact. This allows for N-alkylation, N-acylation, or other modifications at the nitrogen atom.

-

Path B (Alcohol Functionalization): Selective removal of the TBDMS group with TBAF exposes the primary alcohol for reactions such as oxidation, esterification, or etherification, while the Boc-protected amine remains shielded.

-

Path C (Global Deprotection): Treatment with a strong acid, such as HCl in dioxane, can simultaneously remove both the Boc and TBDMS groups to regenerate the parent amino alcohol after modifications are complete.

Conclusion

The successful synthesis and derivatization of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are critically dependent on a well-devised protecting group strategy. The use of N-Boc or N-Cbz groups for the primary amine, in conjunction with an O-TBDMS group for the primary alcohol, provides a robust and flexible framework for chemical manipulation. By understanding the principles of orthogonality and applying the detailed protocols provided, researchers can selectively access each functional group, enabling the efficient construction of complex molecules for drug discovery and development.

References

-

Protherics. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved February 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 16, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 16, 2026, from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 16, 2026, from [Link]

-

Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]

- Grote, T., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. U.S.

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved February 16, 2026, from [Link]

-

StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved February 16, 2026, from [Link]

-

Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved February 16, 2026, from [Link]

-

Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. Retrieved February 16, 2026, from [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 16, 2026, from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved February 16, 2026, from [Link]

-

Bartoli, G., et al. (2007). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. Retrieved February 16, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Daugulis, O., et al. (2019). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 52(3), 767-781. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

Öztürk, T., et al. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved February 16, 2026, from [Link]

- Wang, Y., et al. (2013). BOC protection method for aminopyridine.

Sources

- 1. scispace.com [scispace.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Chiral Pyridine-Alcohol Ligands

This Application Note is structured to provide a comprehensive, field-validated guide for the synthesis and application of chiral pyridine-alcohol ligands. It prioritizes practical reproducibility and mechanistic understanding over theoretical abstraction.

Executive Summary

Chiral N,O-ligands incorporating a pyridine backbone and a proximal alcohol group are privileged scaffolds in asymmetric catalysis. Their efficacy stems from the "bifunctional" nature of the binding site: the pyridine nitrogen acts as a Lewis base (soft donor), while the hydroxyl group acts as a proton donor or hard Lewis base (via alkoxide formation).

This guide details two distinct, high-fidelity synthetic routes to access these ligands:

-

Route A (Precision): Enantioselective CBS Reduction of 2-acylpyridines (Access to Secondary Alcohols).

-

Route B (Robustness): Nucleophilic Addition to the Chiral Pool (Access to Tertiary Alcohols).

These protocols are validated for use in the enantioselective addition of organozinc reagents to aldehydes (The Soai Reaction), a benchmark for ligand efficacy.

Strategic Synthesis Workflow

The choice of synthetic route depends on the desired steric bulk and the availability of starting materials.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target ligand architecture.

Detailed Protocols

Protocol A: Asymmetric CBS Reduction

Objective: Synthesis of (S)-1-(pyridin-2-yl)ethanol with >94% ee. Mechanism: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃), directing hydride attack to a specific face of the prochiral ketone.[1]

Materials

-

Substrate: 2-Acetylpyridine (Distilled prior to use).

-

Catalyst: (S)-Me-CBS (1.0 M in toluene).

-

Reductant: Borane-THF complex (BH₃·THF, 1.0 M) or Catecholborane.

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) under a stream of Argon. Cool to room temperature.

-

Catalyst Charge: Syringe (S)-Me-CBS solution (0.1 eq relative to ketone) into the flask.

-

Borane Activation: Add BH₃·THF (0.6-1.0 eq) to the catalyst solution at room temperature. Stir for 10 minutes.

-

Expert Insight: This step forms the active Lewis acid-base complex. The solution typically remains clear.

-

-

Substrate Addition:

-

Dissolve 2-acetylpyridine (1.0 eq) in anhydrous THF (concentration ~0.5 M).

-

Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via a syringe pump.

-

Critical Control: Maintain temperature between 0°C and -20°C. Slower addition generally improves enantioselectivity by keeping the concentration of unreacted ketone low relative to the catalyst.

-

-

Reaction Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol (Rf ~0.3).

-

Quenching (Exothermic):

-

Cool to 0°C.

-

Slowly add MeOH (2 mL per mmol substrate) dropwise. Caution: Vigorous hydrogen gas evolution.

-

Add 1N HCl (aqueous) and stir for 20 minutes to break the boron-nitrogen complex.

-

-

Workup: Basify with saturated NaHCO₃ to pH 8. Extract with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄.

-

Purification: Flash column chromatography (EtOAc/Hexane).

Validation:

-

Yield: Expect 85–95%.

-

Chiral HPLC: Chiralcel OD-H column, 95:5 Hexane:iPrOH. (S)-isomer typically elutes second.

Protocol B: Chiral Pool Derivatization (Camphor Route)

Objective: Synthesis of 2-(pyridin-2-yl)-isoborneol (exo-alcohol). Mechanism: Nucleophilic addition of 2-lithiopyridine to the ketone. The rigid bicyclic structure of camphor directs the nucleophile to the endo face, yielding the exo alcohol almost exclusively.

Materials

-

Substrate: (1R)-(+)-Camphor.

-

Reagent: 2-Bromopyridine.

-

Lithiation Agent: n-Butyllithium (1.6 M in hexanes).

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology

-

Lithiation of Pyridine:

-

Flame-dry a 250 mL RBF under Argon.

-

Add 2-bromopyridine (1.1 eq) and anhydrous Et₂O. Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Observation: The solution will turn a deep red/orange color, indicating the formation of 2-lithiopyridine. Stir for 30 mins at -78°C.

-

-

Addition of Camphor:

-

Dissolve (+)-Camphor (1.0 eq) in minimal anhydrous Et₂O.

-

Add dropwise to the lithiopyridine solution at -78°C.

-

-

Equilibration:

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Expert Insight: The color often fades from deep red to yellow as the alkoxide forms.

-

-

Quenching:

-

Add saturated NH₄Cl solution carefully at 0°C.

-

-

Workup:

-

Separate phases. Extract aqueous layer with Et₂O.

-

Wash combined organics with Brine. Dry over MgSO₄.

-

-

Purification:

-

Recrystallization from hot Hexane/Ethanol is often sufficient due to the high crystallinity of the product.

-

Alternatively, silica gel chromatography (5-10% EtOAc in Hexane).

-

Validation:

-

Structure: ¹H NMR will show the absence of the C2 proton (tertiary alcohol).

-

Stereochemistry: NOESY experiments confirm the exo-hydroxyl group configuration.

Application: Enantioselective Alkylation (The Soai Reaction)

The ultimate test of these ligands is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde.

Mechanism of Action

The ligand reacts with Et₂Zn to form a chiral Zinc-alkoxide complex. This complex coordinates the aldehyde, activating the carbonyl carbon while simultaneously directing the ethyl group transfer from a second equivalent of Et₂Zn.

Figure 2: Simplified catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Standardized Activity Test Protocol

-

Setup: Dry a 10 mL vial under Argon.

-

Catalyst Formation: Add Ligand (5 mol%) and Toluene (2 mL). Add Et₂Zn (2.2 eq, 1.0 M in hexane) at room temperature. Stir 20 mins.

-

Note: Evolution of ethane gas will occur.

-

-

Reaction: Cool to 0°C. Add Benzaldehyde (1.0 eq).

-

Completion: Stir at 0°C for 12–24 hours.

-

Analysis: Quench with 1N HCl. Extract with Et₂O. Analyze organic layer via Chiral GC (Chirasil-DEX CB) or HPLC (Chiralcel OD).

Data Summary Table: Expected Performance

| Ligand Scaffold | Substrate | Reagent | Yield (%) | ee (%) | Ref |

| (S)-1-(2-pyridyl)ethanol | Benzaldehyde | Et₂Zn | 92 | 85-94 | [1, 2] |

| Camphor-Pyridine (Exo) | Benzaldehyde | Et₂Zn | 88 | 80-92 | [3, 4] |

| Camphor-Pyridine (Exo) | p-Cl-Benzaldehyde | Et₂Zn | 95 | >95 | [3] |

Troubleshooting & QC

-

Low Enantioselectivity (ee < 50%):

-

Low Yield:

-

Cause: Incomplete formation of the zinc complex.

-

Fix: Allow longer stirring time (30-60 mins) for Ligand + Et₂Zn before adding aldehyde.

-

References

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

-

Bolm, C., et al. (1990).

-

Chelucci, G. (2006).

-

Gros, P., & Fort, Y. (2002). New Chiral 2-(2-Pyridyl)alcohols Derived from α-Pinene: Synthesis and Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Procedure for converting (S)-2-amino-2-(pyridin-4-yl)ethanol to chiral diamines

Application Note & Protocol Guide

Topic: Stereodivergent Synthesis of Chiral Vicinal Diamines from (S)-2-amino-2-(pyridin-4-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral vicinal diamines are "privileged" scaffolds extensively utilized as ligands in asymmetric catalysis and as core structural motifs in pharmaceuticals.[1][2][3] This document provides a comprehensive guide with detailed protocols for the stereodivergent synthesis of chiral 1,2-diamines starting from the readily available chiral amino alcohol, (S)-2-amino-2-(pyridin-4-yl)ethanol. Two distinct, field-proven synthetic pathways are detailed, enabling researchers to selectively access either the syn or the anti diastereomer of the target diamine. The first protocol proceeds through an aziridinium ion intermediate to afford the diamine with a net retention of configuration. The second protocol utilizes a cyclic sulfamidate intermediate, which undergoes a nucleophilic substitution with inversion of configuration. By explaining the mechanistic rationale behind each strategy, this guide empowers researchers to make informed decisions to achieve the desired stereochemical outcome.

Introduction: The Significance of Chiral Vicinal Diamines

The precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and materials science. Chiral 1,2-diamines, particularly those with C2 symmetry, have emerged as exceptionally effective ligands for a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[4][5] Their ability to form stable chelate complexes creates a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity.[6] (S)-2-amino-2-(pyridin-4-yl)ethanol is an attractive chiral building block, combining a defined stereocenter with a coordinating pyridyl group, making its derivatives highly valuable for creating novel catalysts and bioactive molecules. This guide details the transformation of its vicinal amino alcohol moiety into a vicinal diamine, a critical synthetic conversion.

Overall Synthetic Strategy: A Stereodivergent Approach

The conversion of the hydroxyl group of (S)-2-amino-2-(pyridin-4-yl)ethanol into an amino group can be directed to yield two different diastereomers. The choice of synthetic route dictates the final stereochemistry by controlling whether the incoming nitrogen nucleophile attacks with retention or inversion of configuration relative to the original alcohol.

This guide presents two pathways:

-

Pathway A (Retention): Involves the activation of the hydroxyl group, followed by an intramolecular cyclization to form an aziridine intermediate. Subsequent ring-opening by an azide nucleophile at the less hindered carbon results in a product with the same relative stereochemistry as the starting material (syn).

-

Pathway B (Inversion): Proceeds through a cyclic sulfamidate intermediate. This intermediate forces a classic S_N_2 backside attack by the azide nucleophile, leading to a complete inversion of the stereocenter and yielding the anti diastereomer.[7][8]

Caption: Reaction sequence for the synthesis of syn-diamine with retention.

Detailed Experimental Protocol

Step 1: Mesylation and In-Situ Azidation

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-2-amino-2-(pyridin-4-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

Mesylation: Dissolve methanesulfonyl chloride (MsCl, 1.2 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Azide Addition: In a separate flask, dissolve sodium azide (NaN₃, 3.0 eq) in a minimal amount of dimethylformamide (DMF). Add this solution to the reaction mixture.

-

Cyclization/Ring-Opening: Slowly warm the reaction mixture to room temperature and then heat to 40-45 °C. Stir overnight (12-16 hours).

-

Work-up: Cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude azido-amine.

Step 2: Staudinger Reduction

-

Setup: Dissolve the crude azido-amine from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the solution. The reaction is exothermic and may evolve nitrogen gas.

-

Reaction: Stir the mixture at room temperature for 6-8 hours, or until TLC analysis indicates the complete disappearance of the azide.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient elution system (e.g., DCM -> 10% Methanol in DCM with 1% TEA) to afford the pure (1S,2S)-1-(pyridin-4-yl)ethane-1,2-diamine.

Protocol II: Synthesis of (1S,2R)-1-(pyridin-4-yl)ethane-1,2-diamine (anti-Diamine) via Inversion of Configuration

This strategy employs a cyclic intermediate that locks the conformation of the molecule, exposing the electrophilic carbon for a clean backside attack, which guarantees inversion of the stereocenter. [8]

Mechanistic Rationale

The amino alcohol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfamidite, which is then oxidized (e.g., with RuCl₃/NaIO₄) to the more stable cyclic sulfamidate. This five-membered ring intermediate holds the substrate in a rigid conformation. The carbon atom bearing the sulfamidate is now highly electrophilic and sterically accessible for a backside S_N_2 attack. The addition of sodium azide results in the ring-opening of the sulfamidate with complete inversion of configuration at that center. The final step involves the reduction of the azide and hydrolytic removal of the sulfate group to yield the target anti-diamine.

Detailed Experimental Protocol